molecular formula C14H8N2O2S2 B1530300 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 850583-75-4

3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Cat. No. B1530300
M. Wt: 300.4 g/mol
InChI Key: ZLIGHMSLZXFKKF-UHFFFAOYSA-N
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Description

3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (TDPP) is an electron-deficient molecule that has been used in the construction of porphyrin small molecules .


Synthesis Analysis

Bichromophoric molecules containing two TDPP moieties linked via aliphatic spacers of different length are synthesized . In another study, TDPP and di-tert-butyl 2,20-(1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-diyl)diacetate (TDPPA) were synthesized and then loaded in graphene aerogels .


Molecular Structure Analysis

Optical absorption spectroscopy indicates that the molecules adopt an extended conformation in solution . The as-prepared thiophene-diketopyrrolopyrrole-based molecules/reduced graphene oxide composites for lithium-ion battery (LIB) anode composites consist of DPPs nanorods on a graphene network .


Physical And Chemical Properties Analysis

The redox potentials of the molecules and the solvent polarity dependence of the quenching are consistent with significant charge-transfer character of the excimer state . The composite not only has a high reversible capacity, but also shows excellent cycling stability and performance, due to the densely distributed graphene nanosheets forming a three-dimensional conductive network .

Scientific Research Applications

  • Fluorescent Sensor for Fe (III) Ions

    • Field : Chemistry, specifically fluorescence sensing .
    • Application : The compound is used in the synthesis of a novel di(thiophen-2-yl) substituted and pyrene-pyridine fluorescent molecular hybrid . This hybrid displays highly selective fluorescent sensing properties towards Fe 3+ ions .
    • Method : The multicomponent Chichibabin pyridine synthesis reaction is used to synthesize the fluorescent molecular hybrid . Both computational (DFT and TD-DFT) and experimental investigations are performed to understand the photophysical properties .
    • Results : The synthesized hybrid molecule has a binding constant of 2.30×10^3 M^−1 with a limit of detection (LOD) of 4.56×10^−5 M (absorbance mode) and 5.84×10^−5 M (emission mode) for Fe 3+ ions .
  • Charge Carrier Mobility Enhancement

    • Field : Semiconductor physics .
    • Application : The compound is used in conjugated polymer field-effect transistors to enhance charge carrier mobility .
    • Method : An ionic additive, tetramethylammonium iodide, is incorporated into the polymer . This results in a more ordered lamellar packing of the alkyl side chains and interchain p-interactions .
    • Results : The resulting thin films exhibit a very high hole mobility, which is higher by a factor of 24 than that of thin films without the ionic additive under the same conditions .
  • Oxidation of Thiols to Disulfides

    • Field : Organic Chemistry .
    • Application : The compound is used in the oxidation of thiols to disulfides . This reaction is efficient and occurs under mild and metal-free conditions .
    • Method : The oxidation process occurs in the presence of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) in an aqueous medium, as well as in the absence of a solvent .
    • Results : A broad range of alkyl, aryl, and heterocyclic symmetrical disulfides can be easily obtained .
  • Electronic Applications

    • Field : Materials Science .
    • Application : The compound is used in the synthesis of conjugated microporous polymers (CMPs), which have potential applications in electronics .
    • Method : The synthesis of these polymers involves the use of the compound as a building block .
    • Results : The resulting CMPs exhibit properties such as a 60% optical contrast and excellent energy storage capacity .
  • Synthesis of Fluorescent Probes

    • Field : Analytical Chemistry .
    • Application : The compound is used in the synthesis of fluorescent probes for the detection of metal ions . These probes are important for analyzing environmental and biological samples .
    • Method : The multicomponent Chichibabin pyridine synthesis reaction is used to synthesize a novel di(thiophen-2-yl) substituted and pyrene-pyridine fluorescent molecular hybrid . Both computational (DFT and TD-DFT) and experimental investigations are performed to understand the photophysical properties .
    • Results : The synthesized hybrid molecule has a binding constant of 2.30×10^3 M^−1 with a limit of detection (LOD) of 4.56×10^−5 M (absorbance mode) and 5.84×10^−5 M (emission mode) for Fe 3+ ions .
  • Chemical Synthesis

    • Field : Organic Chemistry .
    • Application : The compound is used in the synthesis of other organic compounds . It is commercially available and can undergo precise substitution and derivatization .
    • Method : The specific method of application would depend on the target compound being synthesized .
    • Results : The results would vary depending on the specific synthesis .

properties

IUPAC Name

3-hydroxy-1,4-dithiophen-2-yl-2H-pyrrolo[3,4-c]pyrrol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2S2/c17-13-9-10(12(16-13)8-4-2-6-20-8)14(18)15-11(9)7-3-1-5-19-7/h1-6,15,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIGHMSLZXFKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693711
Record name 3,6-Di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

CAS RN

850583-75-4
Record name 3,6-Di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 850583-75-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 2
3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 3
3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 4
3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 5
3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 6
3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

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